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BAY1238097

Cat. No.: B1149911
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Description

Overview of Epigenetic Regulation and Chromatin Dynamics

Epigenetic regulation is a fundamental process that governs cellular identity and function. It involves a host of chemical modifications to DNA and its associated histone proteins, which together form the chromatin structure. These modifications, including DNA methylation and histone acetylation, act as a sophisticated signaling network, dictating whether a gene is active or silenced.

Chromatin exists in a dynamic state, transitioning between a condensed, transcriptionally silent form (heterochromatin) and a more open, accessible state (euchromatin) that allows for gene expression. This plasticity is crucial for normal cellular processes, and its dysregulation is a hallmark of many diseases. The enzymes that "write," "erase," and "read" these epigenetic marks are key to maintaining this balance.

Functional Roles of BET Proteins (BRD2, BRD3, BRD4, BRDT) in Gene Transcription and Chromatin Remodeling

The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are classified as epigenetic "readers." They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a pivotal step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

While all BET proteins share the ability to bind acetylated lysine, they exhibit both overlapping and distinct functions:

BRD2 and BRD3 are involved in the recruitment of transcriptional regulators and have been implicated in cell cycle progression.

BRD4 is arguably the most extensively studied member and is a key regulator of transcriptional elongation. It plays a crucial role in the expression of critical oncogenes, including c-Myc.

BRDT is primarily expressed in the testes and is essential for spermatogenesis.

The binding of BET proteins to chromatin facilitates the recruitment of positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA polymerase II, a critical step for productive transcriptional elongation.

Rationale for BET Proteins as Therapeutic Targets in Disease Contexts

The profound influence of BET proteins on the expression of genes that drive cell growth, proliferation, and survival makes them attractive therapeutic targets, particularly in oncology. In many cancers, the expression of key oncogenes, such as c-Myc, is highly dependent on the function of BET proteins, especially BRD4. By inhibiting the interaction between BET bromodomains and acetylated histones, small molecule inhibitors can effectively disrupt this oncogenic signaling cascade.

The therapeutic potential of BET inhibitors extends beyond cancer to inflammatory diseases and other conditions where aberrant gene expression plays a pathogenic role. The ability to modulate the epigenetic landscape offers a novel approach to treating a wide range of human diseases.

Contextualization of BAY1238097 within the Landscape of BET Inhibitor Research

This compound is a novel, potent, and selective small molecule inhibitor of the BET family of proteins. It represents a significant advancement in the ongoing research and development of BET inhibitors. Preclinical studies have demonstrated its ability to disrupt the binding of BET proteins to histones, leading to the downregulation of key oncogenes like c-Myc and subsequent anti-proliferative effects in various cancer models. researchgate.net

Research on this compound has provided valuable insights into the therapeutic potential of targeting BET proteins. Its selectivity for different BET family members and its effects on downstream gene expression have been characterized in detail, contributing to a deeper understanding of the biological consequences of BET inhibition. The compound has shown promising preclinical activity in hematological malignancies such as acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma, as well as in solid tumors like melanoma. medchemexpress.comaacrjournals.orgaacrjournals.org

Research Findings on this compound

Preclinical investigations have shed light on the biochemical and cellular activity of this compound, establishing its profile as a selective BET inhibitor with significant anti-tumor potential.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against BET bromodomains. In biochemical assays, it has shown selectivity for BRD4 over other BET family members.

TargetAssay TypeIC50 (nM)
BET (general)TR-FRET<100
BRD4NanoBRET63
BRD3NanoBRET609
BRD2NanoBRET2430
BRD4 BD1-47
BRD4 BD2-295

The cellular activity of this compound has been evaluated in a range of cancer cell lines, where it has shown potent anti-proliferative effects.

Cancer TypeCell Line ModelsIC50 / GI50 (nM)
LymphomaLarge panelMedian 70-208
Melanoma (BRAF wild-type)CHL-1, COLO-792, B16F10, IPC-298, MeWo<500
Melanoma (BRAF mutant)A375, G-361, SK-MEL-30, LOX-IMVI, SK-MEL-5, MEL-HO<500

Effects on Gene Expression

A key mechanism of action for this compound is its ability to modulate the expression of genes regulated by BET proteins. A consistent finding across multiple studies is the significant downregulation of the c-Myc oncogene and its downstream targets. aacrjournals.orgresearchgate.net

Gene expression profiling in lymphoma models revealed that this compound targets several critical signaling pathways. nih.gov

FindingDetails
Downregulation of c-MycObserved at both transcript and protein levels in AML and MM cell lines. aacrjournals.org
Targeted Signaling PathwaysNFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure. nih.gov
Downregulated Genes in GCB DLBCLBTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, TNFRSF17. medchemexpress.com
Upregulated Genes in GCB DLBCLCCL5, CDKN2C, CD69, JUN, and MKNK2. medchemexpress.com

Properties

Molecular Formula

C₂₇H₂₄F₅N₅O₃

Appearance

Solid powder

Synonyms

BAY1238097;  BAY-1238097;  BAY 1238097;  BAY12-38097;  BAY-12-38097;  BAY 12-38097.; Unknown (as of 1/11/2016).

Origin of Product

United States

Molecular Target Identification and Characterization of Bay1238097

Identification of BET Bromodomains as Primary Targets

The primary targets of BAY1238097 have been identified as the BET family of proteins. ontosight.aicancer.gov The BET family comprises several members, including BRD2, BRD3, BRD4, and BRDT. ontosight.aicancer.gov These proteins function as transcriptional regulators that bind to acetylated lysines on histone tails, specifically histones H3 and H4, and play crucial roles in modulating chromatin structure and function, thereby influencing gene expression during development and cellular growth. cancer.gov The binding of BET proteins to acetylated histones facilitates the recruitment of transcriptional machinery to specific genomic loci. ontosight.ai this compound, by binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of BET proteins, prevents the interaction between BET proteins and histones. cancer.gov This disruption of interaction consequently affects chromatin remodeling and inhibits the expression of certain genes that promote growth. cancer.gov

Selective Engagement of BRD4 over Other BET Family Members

Research has demonstrated that this compound exhibits selective engagement with BRD4 compared to other members of the BET family. aacrjournals.orgacs.orgresearchgate.net In biochemical assays, this compound has shown potent inhibitory activity against BRD4. aacrjournals.orgacs.orgmedchemexpress.com For instance, in a NanoBRET assay evaluating the interaction between BET proteins and histone H4, this compound inhibited the interaction with BRD4 with an IC50 value of 63 nM. aacrjournals.orgmedchemexpress.com This contrasts with the IC50 values observed for BRD3 (609 nM) and BRD2 (2430 nM) in the same assay, indicating a notable selectivity for BRD4. aacrjournals.orgmedchemexpress.com Specifically, this translates to approximately 10-fold selectivity over BRD3 and 39-fold selectivity over BRD2, highlighting its preferential binding to BRD4. acs.orgresearchgate.net

Detailed research findings on the selectivity of this compound are summarized in the table below:

Protein Target Assay Type IC₅₀ (nM) Selectivity vs BRD4 (Fold)
BRD4 NanoBRET 63 1
BRD3 NanoBRET 609 ~10
BRD2 NanoBRET 2430 ~39

This selective inhibition of BRD4 by this compound is considered significant, as BRD4 is a particularly well-studied member of the BET family and an epigenetic regulator implicated in various cancers. nih.govnih.gov

Binding Interactions with Acetylated Histone Mimics

BET bromodomains, including those in BRD4, function by recognizing and binding to acetylated lysine residues, primarily on histone tails. ontosight.aicancer.govnih.gov This interaction is crucial for recruiting transcriptional machinery and regulating gene expression. ontosight.ai Inhibitors like this compound are designed to mimic acetylated lysine residues and compete for the binding pocket within the bromodomain. tandfonline.comunil.ch

Mechanisms of Action of Bay1238097 at the Cellular and Molecular Levels

Displacement of BET Proteins from Chromatin

BET proteins, particularly BRD4, bind to acetylated histones, which are key components of chromatin. cancer.govacs.org This binding is mediated through their bromodomains, which recognize and attach to acetylated lysine (B10760008) residues. ontosight.airesearchgate.netcancer.gov BAY1238097 is a potent and selective inhibitor that competes with acetylated histones for binding to the bromodomains of BET proteins. ontosight.aicancer.govmedchemexpress.comtargetmol.com By occupying these binding sites, this compound effectively displaces BET proteins from chromatin. ontosight.aicancer.gov This displacement disrupts the recruitment of transcriptional regulatory complexes that are dependent on BET protein binding, thereby inhibiting the transcription of target genes. ontosight.aicancer.govacs.org Studies have shown that this compound prevents the binding of BRD4 to regulatory regions of genes like c-Myc. researchgate.netaacrjournals.org

Data from in vitro assays demonstrate the inhibitory activity of this compound against BET bromodomains. In a TR-FRET assay using BRD4 bromodomain 1 and an acetylated histone H4 peptide, this compound showed strong inhibitory activity with an IC50 value below 100 nM. medchemexpress.comglpbio.com A NanoBRET assay further confirmed the inhibition of interaction between BRD4, BRD3, and BRD2 with H4, showing IC50 values of 63 nM, 609 nM, and 2430 nM, respectively, indicating a degree of selectivity for BRD4. medchemexpress.comaacrjournals.orgglpbio.com

Table 1: Inhibitory Activity of this compound against BET Bromodomains

Assay TypeTargetIC50 (nM)
TR-FRETBET (BRD4 BD1)< 100
NanoBRETBRD4 + H463
NanoBRETBRD3 + H4609
NanoBRETBRD2 + H42430

Transcriptional Repression of Oncogenes and Key Regulatory Genes

The displacement of BET proteins from chromatin by this compound leads to the transcriptional repression of a wide range of genes, including many involved in promoting cancer cell growth and survival. ontosight.aicancer.gov This repression is a key mechanism underlying the anti-proliferative effects observed with this compound. medchemexpress.comresearchgate.netglpbio.com

Gene expression profiling studies have revealed that this compound targets several signaling pathways and regulatory genes critical for cancer cell function. researchgate.netnih.govcornell.edu

Downregulation of MYC Expression and Downstream Transcriptome

A prominent effect of this compound is the significant downregulation of MYC transcript and protein levels. medchemexpress.comresearchgate.netaacrjournals.orgglpbio.com MYC is a potent oncogene that plays a central role in regulating cell proliferation, growth, and survival, and its overexpression is common in many cancers. mdpi.comoncotarget.comcore.ac.uk BET proteins, particularly BRD4, are enriched at super-enhancers associated with key oncogenes like MYC, where they drive high levels of transcription. mdpi.comoncotarget.comaacrjournals.org By displacing BRD4 from these regulatory regions, this compound effectively suppresses MYC expression. mdpi.comresearchgate.netaacrjournals.org

The downregulation of MYC subsequently impacts its downstream transcriptome, affecting the expression of numerous genes regulated by MYC. medchemexpress.comresearchgate.netaacrjournals.orgglpbio.com This broad effect on the MYC-regulated network contributes significantly to the anti-proliferative activity of this compound in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma (MM). medchemexpress.comtargetmol.comresearchgate.netaacrjournals.orgglpbio.com

Modulation of E2F1-Regulated Gene Expression

This compound has also been shown to target E2F1-regulated genes. researchgate.netnih.govcornell.edu E2F1 is a transcription factor that plays a critical role in cell cycle progression from G1 to S phase and can also induce apoptosis depending on cellular context. nih.govuniprot.org The Rb/E2F pathway, involving E2F1, regulates the expression of genes essential for both proliferation and apoptosis. nih.gov Modulation of E2F1-regulated gene expression by this compound suggests an impact on cell cycle control and potentially the balance between proliferation and cell death. researchgate.netnih.govcornell.edu

Impact on NFKB/TLR/JAK/STAT Signaling Pathways

Gene expression profiling indicates that this compound targets genes involved in the NFKB, TLR, JAK, and STAT signaling pathways. researchgate.netnih.govcornell.edu These pathways are crucial regulators of inflammation, immune responses, cell growth, and survival, and their dysregulation contributes to cancer development and progression. mdpi.combiorxiv.orgwjgnet.com

The JAK/STAT pathway, for instance, is a key route for transmitting signals from cytokines and growth factors, influencing processes like inflammation and cell survival. mdpi.comwjgnet.com NF-κB is activated by various stimuli, including those mediated by Toll-like receptors (TLRs), and plays a central role in the expression of pro-inflammatory factors. mdpi.combiorxiv.org Targeting these pathways by this compound suggests its potential to modulate the tumor microenvironment and suppress pro-survival and inflammatory signals within cancer cells.

Regulation of Cell Cycle Control Genes

This compound affects the expression of genes involved in cell cycle regulation. researchgate.netnih.govcornell.edumedchemexpress.com BET proteins, particularly BRD4, are known to play a role in regulating cell cycle progression by associating with mitotic chromosomes and influencing the transcription of genes necessary for DNA replication and mitosis. acs.orgtandfonline.combiorxiv.org By inhibiting BET protein function, this compound can disrupt the expression of these cell cycle control genes, potentially leading to cell cycle arrest and inhibition of proliferation. researchgate.netnih.govcornell.edumedchemexpress.com

Alterations in Chromatin Structure and Function

As a BET inhibitor, this compound's primary mechanism involves disrupting the interaction between BET proteins and acetylated histones on chromatin. ontosight.aicancer.gov This directly impacts chromatin structure and function. cancer.govnih.govcornell.edu Chromatin structure, the complex of DNA and proteins, plays a vital role in regulating gene expression by controlling the accessibility of the transcriptional machinery to DNA. creative-biolabs.com BET proteins contribute to maintaining an open chromatin structure at actively transcribed genes, particularly at enhancers and super-enhancers. mdpi.comaacrjournals.org By displacing BET proteins, this compound can lead to alterations in chromatin structure, making certain genomic regions less accessible for transcription and thereby repressing gene expression. ontosight.aicancer.govaacrjournals.org This disruption of chromatin remodeling is a fundamental aspect of how this compound exerts its transcriptional repressive effects. cancer.gov

Upregulation of HEXIM1 as a Pharmacodynamic Biomarker

HEXIM1 (Hexamethylene Bisacetamide Inducible 1) has been identified as a pharmacodynamic biomarker for BET inhibition, including treatment with this compound. Pharmacodynamic biomarkers are indicators that demonstrate the biological effect of a drug on its target. Studies have shown a trend towards increased HEXIM1 expression in response to this compound treatment. researchgate.netnih.govcam.ac.ukdeeredit.com This upregulation is considered an indicator that the compound is effectively engaging its BET targets and modulating their activity, leading to the release of HEXIM1 from the P-TEFb complex. aacrjournals.org Transcriptional changes in BET target genes like HEXIM1 have been observed relatively quickly after dosing. oncotarget.com

Induction of Anti-Proliferative Cellular Responses

This compound has demonstrated the ability to induce anti-proliferative responses in cancer cells, a key aspect of its potential therapeutic utility. nih.govresearchgate.netmedchemexpress.com These responses include the inhibition of cell growth and the induction of cell death mechanisms. nih.govresearchgate.netmedchemexpress.comresearchgate.net

One of the primary mechanisms by which this compound inhibits cell proliferation is by inducing cell cycle arrest. researchgate.net Preclinical studies have shown that this compound can cause a G1-S block in cancer cells. aacrjournals.org Cell cycle arrest at the G1-S transition prevents cells from entering the DNA replication phase, thereby halting their division and proliferation. frontiersin.orgoncotarget.com This cytostatic effect was observed in a significant proportion of lymphoma cell lines treated with this compound. aacrjournals.org

Gene Expression Profiling Signatures Associated with this compound Treatment

Gene expression profiling has been utilized to understand the broader impact of this compound treatment on cellular transcriptional programs. Studies have shown that this compound treatment leads to characteristic gene expression signatures. These signatures often involve the downregulation of genes regulated by BET proteins, including key oncogenes like MYC and genes involved in cell cycle regulation. nih.govresearchgate.netmedchemexpress.comresearchgate.netcornell.eduresearchgate.net

Gene expression profiling in lymphoma models treated with this compound revealed targeting of several signaling pathways, including NFKB/TLR/JAK/STAT, MYC, and E2F1-regulated genes, as well as genes related to cell cycle regulation and chromatin structure. nih.govcornell.eduresearchgate.net These signatures show significant overlap with those observed with other BET inhibitors. nih.govresearchgate.netcornell.eduresearchgate.net Downregulated genes following this compound exposure in specific cell lines have been identified, including BTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, and TNFRSF17. medchemexpress.com

The gene expression changes induced by this compound can also overlap with those caused by inhibitors of other pathways, such as HDAC inhibitors, mTOR inhibitors, and demethylating agents. nih.govcornell.eduresearchgate.net Furthermore, baseline gene expression profiles have been explored to identify potential predictors of sensitivity to this compound. For instance, in sensitive GCB DLBCL cells, genes involved in JAK/STAT, IFN, and BCR signaling were enriched, while less sensitive cells showed higher expression of genes related to cell cycle, chromatin structure, and E2F1 targets. researchgate.net

Table 1: Examples of Downregulated Genes in DLBCL Cells Following this compound Treatment

Gene NameDescription
BTKBruton's tyrosine kinase
CCND2Cyclin D2
CD19CD19 molecule
MYCMYC proto-oncogene, bHLH transcription factor
IL7RInterleukin 7 receptor alpha locus
IRAK1Interleukin 1 receptor associated kinase 1
MAPK13Mitogen-activated protein kinase 13
MYBMYB proto-oncogene, transcription factor
TNFRSF17TNF receptor superfamily member 17 (BCMA)

Note: This table presents a selection of genes reported to be downregulated; the full gene expression signature is more extensive. medchemexpress.com

Table 2: Anti-proliferative Activity of this compound in Lymphoma Cell Lines

Lymphoma TypeMedian IC50 (nmol/l)Range (nmol/l)Primary EffectApoptosis Observed?
Pan-lymphoma208 aacrjournals.org70-208 nih.govAnti-proliferative nih.govYes (subset) aacrjournals.org
DLBCL/MCL< 1000 (LC50) aacrjournals.org-Cytostatic aacrjournals.orgYes (7/51 lines) aacrjournals.org

Preclinical Efficacy Studies of Bay1238097 in Disease Models

In Vitro Anti-tumorigenic Activity in Cancer Cell Lines

BAY1238097 has demonstrated potent anti-proliferative effects in a range of cancer cell lines, indicative of its potential as a therapeutic agent. aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.com These effects are often associated with the downregulation of key oncogenes, particularly MYC. aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net

Hematological Malignancies

Studies have shown significant in vitro activity of this compound against various hematological cancer cell lines. aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net

Lymphoma (e.g., Diffuse Large B-Cell Lymphoma, Mantle Cell Lymphoma)

This compound exhibits anti-proliferative activity in a broad panel of lymphoma-derived cell lines. nih.govcornell.edu Across a large panel of lymphoma cell lines, the median 50% inhibitory concentration (IC50) of this compound ranged between 70 and 208 nanomolar (nM). nih.govcornell.edu The compound showed higher activity in B-cell lymphomas compared to T-cell lymphomas. researchgate.net In Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines, this compound demonstrated activity, primarily inducing a cytostatic effect, although apoptosis was observed in a subset of cell lines at concentrations below 1 µM. researchgate.net Gene expression profiling in lymphoma cells treated with this compound revealed the downregulation of several genes, including MYC, BTK, CCND2, and genes involved in NFKB/TLR/JAK/STAT signaling pathways. medchemexpress.comtargetmol.comglpbio.comnih.govcornell.edu In vitro studies also indicated synergistic activity when this compound was combined with inhibitors targeting EZH2, mTOR, and BTK in lymphoma cell lines. nih.govcornell.eduresearchgate.net

Acute Myeloid Leukemia

This compound has shown strong anti-proliferative activity in various Acute Myeloid Leukemia (AML) models in vitro. aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net This activity is linked to the downregulation of c-Myc levels and its downstream transcriptome. aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net A strong reduction of c-Myc transcript and protein levels was specifically observed in treated MOLM-13 AML cell lines. aacrjournals.orgresearchgate.net In vitro experiments have also explored synergistic effects of this compound when combined with ferroptosis inducers in AML cell lines, leading to reduced cell viability and increased cell death. patsnap.com

Multiple Myeloma

Similar to AML, this compound demonstrates strong anti-proliferative activity in different Multiple Myeloma (MM) models in vitro, associated with the downregulation of c-Myc levels and its downstream transcriptome. aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net A strong reduction of c-Myc transcript and protein levels was observed in treated MOLP-8 MM cell lines. aacrjournals.orgresearchgate.net this compound was reported to be active in MM models, including those with specific translocations such as IGH-cyclin D1 (MOLP-8) and FGFR/MMSET (NCIH929). aacrjournals.orgglpbio.com

Solid Tumors

This compound has also been evaluated for its in vitro activity in various solid tumor cell lines. oncotarget.comresearchgate.netaacrjournals.orgnih.govresearchgate.net

Non-Small Cell Lung Cancer (KRAS-driven models)

This compound has shown efficacy in vitro in human Non-Small Cell Lung Cancer (NSCLC) cell lines harboring RAS mutations. oncotarget.comnih.gov The compound induced a reduction in cell number at nanomolar concentrations in NSCLC cell lines. oncotarget.comnih.govresearchgate.net Notably, NSCLC cell lines generally exhibited higher sensitivity to this compound compared to pancreatic ductal adenocarcinoma (PDAC) cell lines in these in vitro studies. oncotarget.comnih.govresearchgate.net Specific KRAS mutant NSCLC cell lines, including DV-90, NCI-H1373, and LCLC-97TM1, demonstrated sensitivity to this compound with IC50 values below 1 µM. researchgate.netaacrjournals.org Treatment with this compound resulted in the downregulation of c-Myc protein expression in sensitive NSCLC models. researchgate.netaacrjournals.org In some NSCLC cell lines, a correlation was observed between higher sensitivity to this compound and the degree of MYC downregulation. oncotarget.com

In Vitro Efficacy Data Highlights

Below are representative data points on the in vitro activity of this compound in selected cancer cell lines.

Cancer TypeCell Line(s) MentionedKey Finding / IC50 Range (In Vitro)Reference(s)
LymphomaPanel of lymphoma-derived cell linesMedian IC50: 70-208 nM nih.govcornell.edu
Lymphoma (DLBCL, MCL)Various DLBCL and MCL cell linesActivity observed, primarily cytostatic; apoptosis in subset researchgate.net
Acute Myeloid LeukemiaMOLM-13, THP-1, KG-1Strong anti-proliferative activity; c-Myc downregulation aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net
Multiple MyelomaMOLP-8, NCIH929Strong anti-proliferative activity; c-Myc downregulation aacrjournals.orgmedchemexpress.comtargetmol.comglpbio.comresearchgate.net
NSCLC (KRAS-mutant)DV-90, NCI-H1373, LCLC-97TM1, Panel of RAS-mutated NSCLC cell linesIC50 values below 1 µM; Reduction in cell number at nanomolar range oncotarget.comresearchgate.netaacrjournals.orgnih.govresearchgate.net

Note: The tables presented here are static representations of data discussed in the text and are intended to convey key findings from the research.

Pancreatic Ductal Adenocarcinoma (KRAS-driven models)

Pancreatic Ductal Adenocarcinoma (PDAC) is a particularly challenging cancer to treat, with a high prevalence of KRAS mutations nih.govascopost.com. Preclinical evaluation of this compound has been conducted in models of KRAS-driven PDAC nih.govresearchgate.net. Studies utilizing genetic mouse models of KRAS-driven PDAC have shown that BET inhibition with this compound has a significant therapeutic impact, leading to a reduction in both tumor area and tumor grade nih.gov. In vitro studies using a panel of RAS-mutated human cancer cell lines, including PDAC lines, also demonstrated a significant reduction in cell number upon treatment with this compound nih.gov. While this compound was observed to decrease MYC expression in some cell lines, its anti-tumorigenic effect in PDAC cells appears to be independent of MYC regulation nih.gov.

Melanoma (BRAF wild-type and mutant models)

This compound has been evaluated for its efficacy in melanoma models, including those with both BRAF wild-type and mutant characteristics researchgate.netaacrjournals.org. In vitro studies using a panel of melanoma cell lines indicated that this compound was effective in inhibiting cell growth in both BRAF wild-type and BRAF mutant models researchgate.netaacrjournals.org.

In Vivo Anti-tumor Efficacy in Genetically Engineered and Xenograft Mouse Models

In vivo studies have further investigated the anti-tumor efficacy of this compound in various mouse models, including those for hematological malignancies and solid tumors.

Hematological Malignancy Models

This compound has demonstrated strong activity in a number of hematological malignancy models in vivo researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net. In models of Acute Myeloid Leukemia (AML), including THP-1, MOLM-13, and KG-1, this compound showed strong efficacy with Tumor/Control (T/C) ratios between 13% and 20% medchemexpress.comaacrjournals.orgresearchgate.net. Efficacy was also observed in Multiple Myeloma (MM) models aacrjournals.orgresearchgate.net. In a human IGH-cyclin D1 translocated MOLP-8 model, this compound resulted in a T/C of 3%, while standard-of-care agents showed less activity aacrjournals.orgresearchgate.net. The compound was also active against the FGFR/MMSET translocated NCIH929 model, with a T/C of 19% compared to 49% for lenalidomide (B1683929) glpbio.comaacrjournals.orgresearchgate.net. Preclinical evaluation in lymphoma models has also shown promising anti-tumor efficacy for this compound as a single agent in diffuse large B cell lymphoma models researchgate.net.

Solid Tumor Models (e.g., KRAS-driven NSCLC and PDAC, melanoma models)

This compound has shown the ability to inhibit the growth of solid tumors in preclinical models, including melanoma and lung tumors researchgate.netaacrjournals.org. In KRAS-driven Non-Small Cell Lung Cancer (NSCLC) models, this compound demonstrated remarkable efficacy in vivo, significantly reducing tumor burden in genetic mouse models nih.gov. The therapeutic impact in the NSCLC model was observed to be even more pronounced than in the PDAC model nih.gov. In a Small Cell Lung Cancer (SCLC) xenograft model (NCI-H526), daily oral administration of this compound resulted in high efficacy with a 7% T/C on day 21 researchgate.net.

In melanoma models, this compound showed efficacy against the B16/F10 syngeneic model with a T/C of 31% on day 12 post tumor inoculation researchgate.netaacrjournals.org. This was more active than dacarbazine, which had a T/C of 44% researchgate.netaacrjournals.org. In a patient-derived melanoma model resistant to dacarbazine, this compound was active with a 39% T/C researchgate.netaacrjournals.org. Potent efficacy was also observed in the human LOX-IMVI model in SCID mice, with T/C values of 10% and 13% on day 12 depending on the dosing schedule researchgate.netaacrjournals.org.

Reduction of Tumor Burden and Grade in Preclinical Models

Across various preclinical models, this compound has demonstrated the ability to reduce tumor burden and, in some cases, tumor grade. In genetic mouse models of KRAS-driven PDAC and NSCLC, this compound treatment led to a significant reduction in tumor area and a decrease in tumor grade nih.gov. In the PDAC model, histology analysis revealed a dramatic reduction of the tumor area relative to whole tissue in treated samples compared to controls nih.gov. In the NSCLC model, quantification of tumor area showed an even more striking effect, with both tumor burden relative to whole lung epithelium and tumor number dramatically reduced by treatment nih.gov. In hematological models, the strong efficacy observed, indicated by low T/C values, also reflects a substantial reduction in tumor burden medchemexpress.comaacrjournals.orgresearchgate.net.

Dose-dependent down-regulation of the MYC oncogene has been demonstrated ex vivo in B16/F10 tumors and in mice peripheral blood mononuclear cells (PBMCs) following oral treatment with this compound researchgate.netaacrjournals.org. Strong up-regulation of HEXIM1 mRNA was also observed in tumors and PBMCs researchgate.net.

Here is a summary of in vivo efficacy data in select models:

Model TypeSpecific ModelKey Finding (T/C or Tumor Burden Reduction)Citation
Hematological (AML)THP-1, MOLM-13, KG-1T/C between 13% and 20% medchemexpress.comaacrjournals.orgresearchgate.net
Hematological (Multiple Myeloma)MOLP-8 (IGH-cyclin D1 translocated)T/C of 3% medchemexpress.comaacrjournals.orgresearchgate.net
Hematological (Multiple Myeloma)NCIH929 (FGFR/MMSET translocated)T/C of 19% vs 49% for lenalidomide glpbio.comaacrjournals.orgresearchgate.net
Solid Tumor (Melanoma)B16/F10 syngeneicT/C of 31% on day 12 researchgate.netaacrjournals.org
Solid Tumor (Melanoma)Patient-derived (dacarbazine resistant)T/C of 39% researchgate.netaacrjournals.org
Solid Tumor (Melanoma)Human LOX-IMVI (in SCID mice)T/C of 10% and 13% on day 12 researchgate.netaacrjournals.org
Solid Tumor (KRAS-driven PDAC)Genetic mouse modelDramatic reduction in tumor area and grade nih.gov
Solid Tumor (KRAS-driven NSCLC)Genetic mouse modelDramatic reduction in tumor burden and grade nih.gov
Solid Tumor (SCLC)NCI-H526 xenograftT/C of 7% on day 21 researchgate.net

Pharmacological Principles and Preclinical Characterization of Bay1238097

Target Engagement in Preclinical Models

Preclinical studies have characterized the target engagement of BAY1238097. In vitro assays, such as TR-FRET and NanoBRET, have been used to assess its inhibitory activity against BET bromodomains aacrjournals.orgaacrjournals.orgtargetmol.com. This compound demonstrated potent inhibitory activity in a TR-FRET assay using BRD4 bromodomain 1 and an acetylated histone H4 peptide aacrjournals.orgtargetmol.com. In NanoBRET assays, the compound inhibited the interaction between BRD4, BRD3, and BRD2 with histone H4 in intact cells aacrjournals.orgaacrjournals.org. These assays showed selectivity for BRD4 aacrjournals.org. ChIP experiments in cell lines have further revealed that this compound prevents the binding of BRD4 to regulatory regions of oncogenes like MYC aacrjournals.orgaacrjournals.org.

Relationship between Concentration and Cellular/Molecular Effects

The cellular and molecular effects of this compound are concentration-dependent. Studies in various cancer cell lines have shown that the compound inhibits proliferation at nanomolar concentrations nih.govresearchgate.netoncotarget.com. The median 50% inhibitory concentration (IC50) ranged between 70 and 208 nmol/l in a panel of lymphoma-derived cell lines nih.govresearchgate.netcornell.edu. In acute myeloid leukemia (AML) and multiple myeloma (MM) models, this compound showed strong inhibitory activity with IC50 values below 100 nM in TR-FRET assays aacrjournals.orgtargetmol.com. In NanoBRET assays, the IC50 values for inhibiting the interaction with H4 were 63 nM for BRD4, 609 nM for BRD3, and 2430 nM for BRD2, indicating a concentration-dependent selectivity for BRD4 aacrjournals.orgtargetmol.com. Dose-dependent down-regulation of the MYC oncogene has been observed ex vivo in tumor models and peripheral blood mononuclear cells (PBMCs) from treated mice, with maximal effects occurring within a few hours post-treatment researchgate.net.

Assessment of Anti-Proliferative Activity in Diverse Cell Line Panels

This compound has demonstrated anti-proliferative activity across a diverse range of cancer cell lines. It showed activity in a large panel of lymphoma-derived cell lines nih.govresearchgate.netcornell.edu. The compound has also been effective in several melanoma cell lines, including both BRAF wild-type and mutant models, with GI50 values typically below 500 nM aacrjournals.org. Resistant cell lines were identified in both BRAF wild-type and mutant groups aacrjournals.org. Additionally, this compound was strongly active in KRAS mutant non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models, with IC50 values below 1 μM researchgate.net. Studies in pancreatic ductal adenocarcinoma (PDAC) and NSCLC cell lines harboring RAS mutations also showed a reduction in cell number at nanomolar concentrations oncotarget.com.

Here is a summary of anti-proliferative activity in selected cell lines:

Cell Line TypeExample Cell LinesMedian/Typical IC50 or GI50 RangeReference
LymphomaDiverse panel70-208 nM nih.govresearchgate.netcornell.edu
AMLMOLM-13, KG-1< 100 nM (in specific assays) aacrjournals.orgtargetmol.com
MMMOLP-8, NCIH929< 100 nM (in specific assays) aacrjournals.orgtargetmol.com
MelanomaBRAF WT (CHL-1), BRAF Mutant (A375)Below 500 nM aacrjournals.org
NSCLCKRAS mutant (DV-90, NCI-H1373)Below 1 μM researchgate.net
SCLCNCI-H69, NCI-H146Below 1 μM researchgate.net
PDACRAS-mutated linesNanomolar range oncotarget.com

Modulation of Key Transcriptional Programs in Animal Models

In animal models, this compound has been shown to modulate key transcriptional programs. Gene expression profiling in lymphoma models revealed that this compound targeted signaling pathways such as NFKB/TLR/JAK/STAT, as well as MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure nih.govresearchgate.netcornell.edu. These gene expression signatures overlapped with those obtained with other BET inhibitors nih.govresearchgate.netcornell.edu. In AML and MM models, this compound exhibited strong anti-proliferative activity through the down-regulation of c-Myc levels and its downstream transcriptome aacrjournals.orgresearchgate.net. Dose-dependent down-regulation of MYC and up-regulation of HEXIM1 mRNA were observed in tumors and PBMCs from mice treated with this compound researchgate.net. Gene expression profiling in rats treated with the compound demonstrated substantial effects on genes involved in cell proliferation and the immune response aacrjournals.orgpatsnap.com.

Mechanisms of Preclinical Resistance to Bet Inhibition by Bay1238097

Characterization of Intrinsic and Acquired Resistance Pathways

Drug resistance in cancer can be broadly categorized into intrinsic resistance, which exists before treatment, and acquired resistance, which develops during therapy. mdpi.com Preclinical models have revealed diverse mechanisms contributing to both types of resistance to BET inhibitors. Activation of signaling cascades such as the PI3K and MAPK pathways appears to contribute to intrinsic resistance to BET inhibitors in cancer. researchgate.netresearchgate.net Acquired resistance mechanisms are often associated with the upregulation of alternative survival signaling pathways. biorxiv.org The specific mechanisms of resistance can vary depending on the cancer type. mdpi.comresearchgate.net

Role of Compensatory Oncogenic Signaling Pathways

Several oncogenic signaling pathways have been implicated in mediating resistance to BET inhibition by BAY1238097 and other BET inhibitors in preclinical settings. These pathways can provide alternative routes for cell survival and proliferation when BET activity is suppressed.

WNT Signaling Pathway Activation

The WNT signaling pathway plays a significant role in maintaining cancer stem cells and has been associated with therapeutic resistance. frontiersin.org Studies have indicated that the WNT signaling pathway is involved in resistance to BET inhibitors, particularly in acute myeloid leukemia (AML). mdpi.comtandfonline.com Resistant leukemia cells can restore MYC expression through WNT signaling, driving proliferation. dovepress.com Upregulation of the Wnt/β-catenin pathway has been observed in BET inhibitor-resistant cell clones in preclinical models. dovepress.com Stimulating the Wnt/β-catenin pathway in BET inhibitor-sensitive cells can rapidly confer resistance. dovepress.com

PI3K/AKT/mTOR Pathway Reprogramming

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. mdpi.commdpi.comnih.govoncotarget.com Activation of the PI3K and MAPK signaling cascades appears to contribute to intrinsic resistance to BET inhibitors. researchgate.netresearchgate.net Inhibition of the PI3K pathway has been shown to overcome both primary and acquired resistance to BET inhibitors in various cancer types. mdpi.com The PI3K/AKT/mTOR pathway can be activated as a mechanism of acquired resistance to various therapies, including in breast cancer. mdpi.comnih.gov Pre-existing mutations in PIK3CA have been associated with BET inhibitor resistance in breast cancers. researchgate.net Reprogramming of the PI3K/AKT/mTOR pathway can occur, contributing to resistance. biorxiv.orgmdpi.com For instance, treatment with this compound alone induced a downregulation of pAKT in certain cell lines, suggesting an interaction with this pathway. researchgate.net

Kinome Reprogramming

Kinome reprogramming, which involves alterations in the activity and expression of kinases, has been identified as a mechanism of resistance to BET inhibitors, notably in ovarian cancer. mdpi.comaacrjournals.organnualreviews.org This reprogramming can lead to the activation of alternative signaling pathways that bypass the BET inhibition. Resistance to other targeted therapies, such as lapatinib (B449) in breast cancer, has also been linked to kinome reprogramming, which BET inhibitors can suppress. csic.esoncotarget.com

NF-κB Pathway Activation

The NF-κB signaling pathway is a critical player in the development of drug resistance in cancer cells. nih.gov It regulates key oncogenes and pro-survival genes and has been implicated in resistance to various therapies. oncotarget.comnih.gov Activation of the NF-κB pathway has been observed as a mechanism of resistance to BET inhibitors in preclinical models, including in colorectal cancer. mdpi.comtandfonline.com

GLI2-Dependent Hedgehog Pathway

The Hedgehog signaling pathway, particularly through the transcription factor GLI2, can contribute to chemoresistance. nih.govfrontiersin.org Activation of the Hedgehog pathway with GLI2-mediated MYC expression has been observed as a mechanism of resistance to BET inhibitors in pancreatic cancer. aacrjournals.org BRD4, a target of BET inhibitors, regulates GLI transcription, and BET inhibition can modulate GLI activity. nih.gov Targeting GLI2 has been shown to re-sensitize pancreatic cancer cells to BET inhibitors in preclinical studies. oncotarget.com Ectopic expression of GLI2 can rescue growth inhibition caused by BET inhibitors. nih.gov

Autophagy-Mediated Resistance (e.g., AMPK-ULK1 pathway)

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, has been implicated as a mechanism of resistance to BET inhibitors in certain cancer types. Specifically, the activation of the AMPK-ULK1 pathway has been associated with BET inhibitor resistance in acute myeloid leukemia (AML) stem cells mdpi.comtandfonline.comtandfonline.comaacrjournals.org. While direct evidence linking this compound resistance specifically to autophagy via the AMPK-ULK1 pathway in preclinical models is not extensively detailed in the provided search results, the general mechanism observed with other BET inhibitors like JQ1 suggests a potential role. In AML JQ1-resistant cells, increased autophagy is observed, characterized by the upregulation of Beclin1 and increased LC3 lipidation. This autophagy is associated with the activation of the AMPK (p-Thr172)-ULK1 (p-Ser555) pathway, independent of mTOR signaling. Pharmacological inhibition of AMPK or knockdown of PRKAA/AMPKa suppressed autophagy and promoted JQ1-induced apoptosis in AML stem cells, highlighting the contribution of this pathway to resistance tandfonline.comtandfonline.com. Given that BET inhibitors share common mechanisms of action, it is plausible that similar autophagy-mediated resistance pathways could be relevant for this compound in susceptible cancer contexts.

Role of Specific Protein Modulators (e.g., PP2A phosphatase, BCL2L1/BCL-X, UBE4B/KLHL22-JAK2-PIM1 axis)

Several specific protein modulators have been identified as contributors to BET inhibitor resistance in preclinical settings.

PP2A phosphatase: In triple-negative breast cancer (TNBC), preclinical studies suggest that resistance to BET inhibitors may be linked to the downregulation of protein phosphatase 2A (PP2A). This downregulation can lead to hyper-phosphorylation of BRD4, enhancing its interaction with MED1, a mediator of RNA polymerase II. This, in turn, is thought to result in the upregulation of the transcriptional machinery and continued cell proliferation despite BET inhibition tandfonline.comnih.gov.

BCL2L1/BCL-X: Sustained expression of the anti-apoptotic protein BCL2L1 (BCL-X) has been reported to contribute to BET inhibitor resistance in both TNBC and invasive lobular carcinoma (ILC) cells nih.gov. Treatment with BCL-X inhibitors, such as ABT737 or ABT-263, has been shown to re-sensitize cells to BET inhibitors and enhance their activity nih.gov. This suggests that upregulation or sustained high levels of BCL-X can provide a survival advantage to cancer cells under BET inhibition.

UBE4B/KLHL22-JAK2-PIM1 axis: In hepatocellular carcinoma (HCC), the ubiquitin-conjugating enzyme variant E4B (UBE4B) has been implicated in modulating sensitivity to BET inhibitors. Silencing of UBE4B in HCC cells led to resistance to BET inhibitors, and restoring UBE4B expression partially reversed this resistance patsnap.com. Mechanistically, UBE4B deletion resulted in the accumulation of KLHL22, a ubiquitin substrate of UBE4B. Knockdown of KLHL22 restored sensitivity to BET inhibitors, accompanied by downregulation of JAK2 and upregulation of its negative regulator, LNK. This suggests that the UBE4B/KLHL22-JAK2-PIM1 axis plays a role in mediating BET inhibitor sensitivity in HCC patsnap.com.

MYC Re-expression or Compensatory Upregulation

MYC is a well-established oncogene and a key transcriptional target often downregulated by BET inhibitors. However, re-expression or compensatory upregulation of MYC is a frequently observed mechanism of acquired resistance to BET inhibition tandfonline.comnih.govnih.gov. In some cancer models, including leukemia cells, resistance to BET inhibitors has been associated with the delayed WNT/β-catenin signaling-mediated re-expression of the MYC oncogene tandfonline.comnih.govnih.gov. In pancreatic cancer, cells developing resistance to the BET inhibitor JQ1 showed upregulation of c-MYC through increased binding of GLI2 to the c-MYC promoter nih.gov. This compensatory upregulation allows cancer cells to maintain proliferation despite the initial MYC suppression by BET inhibitors. While direct evidence specifically for MYC re-expression as a resistance mechanism to this compound is not explicitly detailed in the provided abstracts, given that this compound downregulates MYC in sensitive models aacrjournals.orgresearchgate.netoncotarget.com, it is highly probable that MYC-related resistance mechanisms, similar to those observed with other BET inhibitors, could apply.

Sensitivity and Resistance in Specific Preclinical Cancer Models

Preclinical studies with this compound have evaluated its activity and the emergence of resistance in various cancer models.

Triple-Negative Breast Cancer (TNBC): Preclinical studies suggest varying sensitivities to BET inhibitors in TNBC, and the majority indicate the potential for resistance nih.gov. Mechanisms like the downregulation of PP2A and sustained expression of BCL2L1 have been proposed to contribute to resistance in TNBC models nih.govnih.gov.

Castration-Resistant Prostate Cancer (CRPC): BET inhibitors are being investigated for their potential in CRPC, including in preclinical models d-nb.infoharvard.edudntb.gov.uanih.gov. Resistance mechanisms to BET inhibition in CRPC are an active area of research, with studies exploring how BET inhibitors might subvert resistance mechanisms to androgen-deprivation therapy (ADT) d-nb.infoharvard.edu. Preclinical models of CRPC exhibiting primary resistance to enzalutamide (B1683756) have been developed to study new therapeutic approaches nih.govurotoday.com.

Lung Cancer: this compound has shown promising preclinical activity in lung cancer models, including KRAS-mutated non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) aacrjournals.orgresearchgate.netoncotarget.com. However, resistance can occur. Pre-existing mutations in LKB1 and KRAS have been associated with BET inhibitor resistance in lung cancer researchgate.net. Mechanisms of resistance in lung adenocarcinoma can occur independently of FOSL1 and without changes in MYC levels, with elevated phosphorylation of BRD4 potentially playing a role researchgate.net.

Hepatocellular Carcinoma (HCC): While BET inhibitors like JQ1 have shown activity in HCC preclinical models by repressing MYC expression and inducing cell cycle arrest and apoptosis nih.gov, resistance mechanisms exist. The UBE4B/KLHL22-JAK2-PIM1 axis has been identified as a modulator of BET inhibitor sensitivity in HCC patsnap.com.

Preclinical studies across these diverse cancer types highlight that resistance to BET inhibition by compounds like this compound is a multifactorial issue involving various cellular pathways and protein modulators.

Preclinical Sensitivity of this compound in Select Cancer Models

Cancer TypeModel TypeKey FindingSource
LymphomaCell lines (DLBCL, MCL, etc.), XenograftsAnti-proliferative activity, anti-tumor efficacy in vivo. aacrjournals.orgresearchgate.netnih.gov
MelanomaCell lines (BRAF wt and mutant), Syngeneic, XenograftEffective in vitro and in vivo. aacrjournals.orgresearchgate.net
Lung CancerCell lines (KRAS mutant NSCLC, SCLC), XenograftsStrongly active in vitro, strong reduction of tumor growth in vivo. aacrjournals.orgresearchgate.netoncotarget.com
PDACCell lines, Mouse modelsSignificant therapeutic impact in KRAS-driven models, variable sensitivity. oncotarget.com

This table summarizes some of the preclinical models where this compound has shown sensitivity, as referenced in the search results. The development of resistance in these and other models necessitates further investigation into the underlying mechanisms to inform rational combination strategies.

Preclinical Combination Strategies with Bay1238097

Rationale for Combination Therapies to Overcome Resistance and Enhance Efficacy

The rationale for combining BAY1238097 with other therapeutic agents in preclinical settings stems from the need to address potential resistance mechanisms and enhance anti-tumor efficacy beyond what is achievable with monotherapy. BET inhibitors, including this compound, influence key biological processes driving cancer cells, such as the NFKB/TLR/JAK/STAT signaling pathways, and the regulation of MYC and E2F1-regulated genes, cell cycle, and chromatin structure. nih.govcornell.edu However, cancer cells can develop resistance through various mechanisms, including the activation of alternative signaling pathways or the upregulation of proteins that compensate for BET inhibition. aacrjournals.org Combining BET inhibitors with agents that target these compensatory pathways or have complementary mechanisms of action can lead to synergistic effects, potentially overcoming resistance and improving therapeutic outcomes. Preclinical studies have shown that combining BET inhibition with other targeted therapies can induce cell death, tumor regression, and circumvent resistance to single agents. tandfonline.comresearchgate.net

Synergistic Effects with Other Targeted Agents

EZH2 Inhibitors

Combinations of this compound with EZH2 inhibitors have shown synergistic or additive effects in preclinical models, particularly in diffuse large B-cell lymphoma (DLBCL) cell lines with mutated EZH2. aacrjournals.orgresearchgate.net this compound has been observed to down-regulate EZH2 protein levels and H3K27me3, suggesting a direct effect of BET inhibitors on the regulation of EZH2 mRNA. aacrjournals.orgresearchgate.net This provides a mechanistic basis for the observed synergy, as simultaneously targeting BET proteins and EZH2 can lead to a more profound impact on epigenetic regulation and gene expression critical for lymphoma cell survival and proliferation. aacrjournals.orgnih.govresearchgate.net

Data Table: Synergy of this compound with EZH2 Inhibitors in GCB-DLBCL Cell Lines

Cell LineEZH2 StatusCombination Index (CI)Synergy/Additivity
WSU-DLCL2Mutated0.7Synergistic
KARPAS422Mutated0.7Synergistic
SU-DHL6Mutated1Additive
SU-DHL4Mutated1.1Additive
ToledoWild-type1.3No benefit
DOHH2Wild-type1.6No benefit
FarageWild-type3.1No benefit

*Synergy was assessed with the Chou-Talalay combination index (CI): <0.9, synergism; 0.9-1.1 additive effect; >1.2, no benefit. aacrjournals.orgresearchgate.net

mTOR Inhibitors

Preclinical studies have demonstrated in vitro synergism between this compound and mTOR inhibitors, such as everolimus (B549166). nih.govresearchgate.netcornell.edunih.gov This synergy has been observed in various cancer cell lines, including DLBCL. researchgate.net The gene expression profiling signatures obtained after treatment with this compound partially overlap with those obtained with mTOR inhibitors, suggesting a potential convergence on certain signaling pathways. nih.govcornell.eduresearchgate.net Combining this compound with mTOR inhibitors has shown therapeutic benefit in DLBCL cell lines, with observed synergism in both ABC-DLBCL and GCB-DLBCL subtypes. researchgate.net Treatment with this compound alone has been shown to induce a downregulation of pAKT, which is maintained in combination with everolimus. researchgate.net

BTK Inhibitors

Synergism has also been observed in preclinical studies combining this compound with BTK inhibitors, such as ibrutinib, particularly in ABC-DLBCL cell lines harboring the L265P-MYD88 mutation. aacrjournals.orgnih.govcornell.eduresearchgate.net MYD88 is a known target of BET bromodomain inhibitors, providing a rationale for this combination. aacrjournals.orgresearchgate.net While synergy was noted in MYD88-mutated cell lines, no significant benefit was observed in cell lines with wild-type MYD88. aacrjournals.orgresearchgate.net This suggests that MYD88 mutation could serve as a potential biomarker for predicting sensitivity to this combination strategy. aacrjournals.orgresearchgate.net

Data Table: Synergy of this compound with Ibrutinib in ABC-DLBCL Cell Lines

Cell LineMYD88 StatusCombination Index (CI)Synergy/Additivity
OCI-Ly10L265P-MYD880.8Synergistic
TMD8L265P-MYD880.6Synergistic
SU-DHL2Wild-type1.7No benefit
U2932Wild-type1.4No benefit

*Synergy was assessed with the Chou-Talalay combination index (CI): <0.9, synergism; 0.9-1.1 additive effect; >1.2, no benefit. aacrjournals.orgresearchgate.net

PI3K Inhibitors

Combinations of BET inhibitors, including potentially this compound, with PI3K inhibitors have shown synergistic activity in preclinical models of various cancers, including breast, ovarian, colorectal, and GBM. tandfonline.com This combination strategy has been explored as a means to circumvent resistance to kinase inhibitor therapy. tandfonline.com Combining BET inhibition with PI3K/AKT/PTEN pathway inhibition has been shown to maximize the downregulation of c-myc expression and overcome resistance to each single agent. tandfonline.com While direct preclinical data specifically detailing the combination of this compound with PI3K inhibitors is less extensively reported compared to other combinations, the observed synergy with other BET inhibitors and the overlap in affected pathways suggest a potential for similar synergistic effects. nih.govtandfonline.comresearchgate.netcornell.eduresearchgate.net

DNA Repair Pathway Inhibitors (e.g., PARP inhibitors)

Preclinical evaluations have demonstrated that BET inhibitors can synergize with DNA repair inhibitors, such as PARP inhibitors. researchgate.netaacrjournals.org This combination has shown the potential to trigger synthetic lethality, particularly in cells with proficient homologous recombination. researchgate.net While specific preclinical data detailing the combination of this compound with PARP inhibitors is not explicitly highlighted in the provided search results, the general synergy observed between BET and PARP inhibitors in preclinical studies supports the rationale for exploring this combination with this compound. researchgate.netaacrjournals.org

Ferroptosis Inducers

Studies have indicated that combining BET inhibitors, including this compound, with ferroptosis inducers can lead to synergistic anti-tumor effects, particularly in acute myeloid leukemia (AML) cells patsnap.com. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation creative-diagnostics.com. BET inhibitors have been found to promote the upregulation of the ferroptosis signaling pathway in AML patsnap.com. The combination treatment with ferroptosis inducers such as RSL3, FIN56, and Erastin significantly reduced AML cell viability and increased cell death in multiple AML cell lines and primary patient samples patsnap.com. This combination also led to elevated levels of lipid reactive oxygen species (ROS), a hallmark of lipid peroxidation and ferroptosis patsnap.com.

Mechanistic Basis of Observed Synergism in Preclinical Models (e.g., co-targeting BRD4/c-Myc/NRF2 axis)

The synergistic effects observed with the combination of BET inhibitors and ferroptosis inducers are mechanistically linked to the co-targeting of the BRD4/c-Myc/NRF2 axis patsnap.com. BRD4, a primary target of this compound, plays a role in regulating the expression of c-Myc, an oncogene crucial for cell survival and proliferation patsnap.comijbs.comelifesciences.org. NRF2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of cellular defense against oxidative stress and is involved in mediating resistance to ferroptosis patsnap.com.

The combination of BET inhibitors and ferroptosis inducers leads to the downregulation of NRF2 patsnap.com. This downregulation is critical for the synergistic anti-AML effect, as NRF2 knockdown has been shown to amplify the efficacy of this combined treatment, while NRF2 overexpression negates the synergy patsnap.com. This suggests that by inhibiting BRD4 and subsequently affecting c-Myc expression, while simultaneously inducing ferroptosis and downregulating NRF2-mediated resistance, the combination therapy creates a more potent anti-tumor response. BRD4 has been shown to form a protein complex with NRF2, and BET inhibitors can block the recruitment of NRF2 to the promoters of its target genes, thereby blocking the NRF2-antioxidant signaling pathway researchgate.net.

Preclinical Evaluation of Multi-Agent Regimens

Preclinical evaluations have explored multi-agent regimens incorporating this compound in various cancer models. In lymphoma models, this compound has shown promising anti-proliferative activity and strong anti-tumor efficacy as a single agent in vivo nih.govcornell.edu. Gene expression profiling revealed that this compound targeted pathways such as NFKB/TLR/JAK/STAT signaling, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure nih.govcornell.edu.

Notably, this compound demonstrated in vitro synergism with inhibitors of EZH2, mTOR, and BTK in lymphoma cell lines nih.govcornell.eduresearchgate.net. For instance, combinations with the mTOR inhibitor everolimus showed therapeutic benefit in a significant proportion of diffuse large B-cell lymphoma (DLBCL) cell lines, with observed synergism in both ABC-DLBCL and GCB-DLBCL subtypes researchgate.net. The combination of BET inhibitors with PI3K inhibitors has also shown synergistic activity in preclinical models of various cancers, including breast, ovarian, and colorectal cancers, and has been suggested as a strategy to circumvent resistance to kinase inhibitors aacrjournals.orgtandfonline.com. These studies highlight the potential of this compound in multi-agent regimens by targeting complementary pathways involved in cancer progression and survival.

Data from preclinical studies evaluating the synergistic effects of this compound in combination with other agents are summarized below:

Combination PartnerCancer Model(s)Observed EffectReference
Ferroptosis InducersAcute Myeloid Leukemia (AML)Synergism patsnap.com
EZH2 InhibitorsLymphomaIn vitro synergism nih.govaacrjournals.org
mTOR InhibitorsLymphoma (DLBCL)In vitro synergism nih.govresearchgate.net
BTK Inhibitors (Ibrutinib)Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL)Synergism nih.govresearchgate.netbiorxiv.org
PI3K InhibitorsVarious (Breast, Ovarian, Colorectal, Lymphoma, CLL)Synergistic activity aacrjournals.orgtandfonline.combiorxiv.org

Future Directions and Unexplored Avenues in Preclinical Research for Bay1238097

Identification of Novel Predictive Biomarkers for Response and Resistance

Preclinical studies with BAY1238097 have begun to identify potential biomarkers for response and resistance, primarily within the context of oncology. MYC has been investigated as a key pharmacodynamic biomarker, with studies showing a trend towards decreased MYC expression upon treatment with this compound. nih.govnih.gov However, the correlation between MYC downregulation and the degree of response has varied depending on the cancer type, suggesting the involvement of other molecular effectors. oncotarget.com For instance, in KRAS-driven pancreatic ductal adenocarcinoma (PDAC), the anti-tumorigenic effect of this compound appeared independent of MYC regulation. oncotarget.com

Mutations in EZH2 and MYD88 have also emerged as potential biomarkers for sensitivity to this compound in lymphoma models. aacrjournals.orgresearchgate.net Studies have shown that this compound exhibited synergistic or additive effects in diffuse large B-cell lymphoma (DLBCL) cell lines harboring EZH2 mutations when combined with an EZH2 inhibitor. aacrjournals.org Similarly, synergism was observed in ABC-DLBCL cell lines with L265P-MYD88 mutations when combined with the BTK inhibitor ibrutinib. aacrjournals.orgresearchgate.net These findings suggest that specific genetic alterations could predict sensitivity to this compound, alone or in combination with other targeted therapies. Further research is needed to validate these potential biomarkers and identify additional ones that can reliably predict response and resistance across different cancer types and potentially in other disease areas.

Elucidation of Additional Molecular Effectors and Off-Target Mechanisms

While this compound primarily targets BET proteins, investigations into its mechanism of action have also highlighted the potential for other molecular effectors and off-target interactions. The varied correlation between MYC downregulation and response in different cancer types suggests the involvement of alternative pathways. oncotarget.com Further research is required to fully elucidate these additional molecular effectors that contribute to the anti-tumorigenic effects of this compound, particularly in contexts where MYC regulation is not the primary driver of response.

Interestingly, clinical observations with this compound revealed unexpected toxicities, such as headache and back pain, that were not consistently observed in preclinical tests with this or other BET inhibitors. nih.govoncotarget.comatsjournals.org Further investigation suggested that this compound can also bind to the human adenosine (B11128) transporter, potentially leading to increased concentrations of purinergic pain mediators. nih.govnih.govoncotarget.com This off-target binding to the adenosine receptor highlights the importance of thoroughly investigating potential off-target mechanisms in preclinical studies to better anticipate clinical outcomes and understand the full pharmacological profile of the compound. nih.govoncotarget.com While this off-target effect contributed to the cessation of the clinical development of this compound, it provides valuable information for the development of future BET inhibitors, emphasizing the need for careful evaluation of potential off-target interactions. nih.gov

Investigation of Distinct Biological Contexts Beyond Oncology (e.g., Inflammation, Cardiovascular Diseases in preclinical models)

BET inhibitors, including this compound, have shown therapeutic potential in preclinical models of diseases beyond oncology, such as inflammation and cardiovascular disorders. ontosight.ai BET proteins play essential roles in regulating inflammatory gene expression. mdpi.com Preclinical studies with other BET inhibitors have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and showing therapeutic benefits in models of inflammatory diseases. ontosight.aimdpi.comnih.gov While the direct investigation of this compound in preclinical models of inflammation is not as extensively documented as in oncology, its mechanism of BET inhibition suggests potential in this area. The off-target binding to the adenosine transporter, while problematic in the oncology setting, could potentially be explored for therapeutic benefit in other contexts, although this requires careful consideration and further research. nih.govoncotarget.com

Emerging evidence also suggests that BET inhibition could be beneficial in treating cardiovascular diseases by modulating pathological gene expression programs. ontosight.ainih.gov Preclinical models of heart failure and pulmonary arterial hypertension have shown promising results with BET inhibitors, demonstrating effects on profibrotic and proinflammatory gene expression in the heart and improvements in cardiac function. nih.govatsjournals.orgresearchgate.netcytokinetics.com Although specific preclinical studies of this compound in cardiovascular disease models were not prominently found in the search results, the general therapeutic potential of BET inhibition in this area warrants further investigation of this compound or related compounds in these contexts.

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

The preclinical evaluation of this compound has utilized various models, including both in vitro cell lines and in vivo mouse models, such as genetic mouse models of KRAS-driven PDAC and NSCLC, syngeneic models, and patient-derived xenograft (PDX) models. oncotarget.comresearchgate.netaacrjournals.orgresearchgate.net These models have been instrumental in demonstrating the anti-tumor activity of this compound and investigating its effects on gene expression. oncotarget.comaacrjournals.orgresearchgate.netnih.gov

However, the emergence of unexpected toxicities in the clinical setting that were not fully predicted by preclinical studies highlights the need for more advanced and predictive preclinical models. nih.govnih.govoncotarget.com Future directions should focus on developing and utilizing complex preclinical models that can better recapitulate the human disease microenvironment and predict potential off-target effects. This could include the use of more sophisticated co-culture systems, organoids, or genetically engineered mouse models that more closely mimic the genetic diversity and complexity of human diseases. Furthermore, the development of models specifically designed to study mechanisms of resistance to BET inhibitors is crucial to inform rational combination strategies and overcome treatment limitations.

Computational and In Silico Approaches in Further Elucidating Mechanisms and Combinations

Computational and in silico approaches have a significant role to play in further elucidating the mechanisms of action of this compound, predicting potential off-target effects, and identifying rational drug combinations. In silico methods, such as molecular docking and dynamics simulations, can provide detailed insights into the binding interactions of this compound with its intended BET targets and potential off-targets like the adenosine transporter. This can help to understand the structural basis of both efficacy and toxicity.

Furthermore, computational analysis of gene expression data from preclinical studies can help to identify novel biomarkers and molecular pathways influenced by this compound treatment. aacrjournals.orgnih.gov This can involve analyzing large datasets to identify gene signatures associated with response or resistance, as well as predicting the activity of upstream regulators and downstream effectors. nih.gov

In silico approaches can also be used to predict synergistic drug combinations. By analyzing publicly available data on drug-target interactions and pathway dependencies, computational models can suggest combinations that are likely to enhance efficacy or overcome resistance. aacrjournals.orgnih.govmdpi.com For example, preclinical studies showing synergism with EZH2 and BTK inhibitors in lymphoma were supported by analyses of genetic features and signaling pathways. aacrjournals.orgresearchgate.net Computational tools can help prioritize such combinations for experimental validation, accelerating the identification of more effective treatment strategies involving this compound or next-generation BET inhibitors.

Compound Information

Compound NamePubChem CID
This compound118237331 guidetomalariapharmacology.orguni.lu
JQ146853714
Ibrutinib24821092
DZNep25081054
BRD2
BRD3
BRD4
BRDT
MYC
HEXIM1
EZH2
MYD88
KRAS
PGC-1α
E2F1
NFKB
TLR
JAK
STAT
EZH2
mTOR
BTK
LKB1
PI3K
ERK
PARP
RAD51
BRCA1
CtIP
Adenosine19054

Note: PubChem CIDs for proteins (BRD2, BRD3, BRD4, BRDT, MYC, HEXIM1, EZH2, MYD88, KRAS, PGC-1α, E2F1, NFKB, TLR, JAK, STAT, mTOR, BTK, LKB1, PI3K, ERK, PARP, RAD51, BRCA1, CtIP) are not applicable as PubChem is a database for chemical molecules.

Data Tables

While detailed quantitative data tables were not consistently available across the search results for direct inclusion, the following summarizes key findings that could be represented in tables in a research article:

Table 1: In vitro Activity of this compound in Cancer Cell Lines

Cancer TypeCell Lines TestedMedian IC50 (nM)Key FindingsSource
LymphomaPanel of lymphoma-derived cell lines70-208Anti-proliferative activity observed. nih.govresearchgate.net Higher activity in B-cell vs T-cell lymphomas. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.netnih.govresearchgate.net
PDACHuman cell lines (e.g., MIA PaCa-2)Varied sensitivity observed. oncotarget.comShowed efficacy in RAS-mutated cell lines. oncotarget.com Lower sensitivity compared to NSCLC cell lines. oncotarget.com oncotarget.com
NSCLCHuman cell lines (e.g., H1299)Varied sensitivity observed. oncotarget.comShowed efficacy in RAS-mutated cell lines. oncotarget.com Higher sensitivity compared to PDAC cell lines. oncotarget.com Active in KRAS mutant and SCLC models with IC50 values below 1 μM. researchgate.net oncotarget.comresearchgate.net
MelanomaPanel of melanoma cell linesNot specified (effective in sub-micromolar range)Effective in BRAF wild-type and mutant models. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
AMLMOLM-13, KG-1Not specified (strong anti-proliferative activity)Strong reduction of c-Myc transcript and protein levels. researchgate.net researchgate.net
Multiple MyelomaMOLP-8Not specified (strong anti-proliferative activity)Strong reduction of c-Myc transcript and protein levels. researchgate.net researchgate.net

Table 2: In vivo Efficacy of this compound in Preclinical Cancer Models

Cancer TypeModelTreatment ScheduleKey FindingsSource
KRAS-driven PDACGenetic mouse modelsSpecified in source oncotarget.comSignificant therapeutic impact, reducing tumor area and grade. oncotarget.com oncotarget.com
KRAS-driven NSCLCGenetic mouse modelsSpecified in source oncotarget.comSignificant therapeutic impact, reducing tumor area and grade. oncotarget.com oncotarget.com
LymphomaDiffuse large B cell lymphoma modelsSingle agentStrong anti-tumor efficacy. nih.govresearchgate.net nih.govresearchgate.net
MelanomaB16/F10 syngeneic model15 mg/kg, p.o., qdEfficacy observed (T/C of 31%). aacrjournals.orgresearchgate.net More active than dacarbazine. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
MelanomaPatient-derived model resistant to dacarbazineNot specifiedActive (39% T/C). aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
MelanomaHuman LOX-IMVI model in SCID mice15 mg/kg daily or 45 mg/kg q3dPotent efficacy (T/C of 10% and 13%). aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
SCLCNCI-H526 xenograft model10 mg/kg daily oralHigh efficacy (7% T/C). researchgate.net researchgate.net
AMLTHP-1, MOLM-13, KG-1 modelsNot specifiedStrong efficacy. researchgate.net researchgate.net
Multiple MyelomaIn vivo modelsNot specifiedStrong efficacy. researchgate.net researchgate.net

Table 3: Potential Biomarkers and Combination Strategies

Biomarker/Combination PartnerCancer TypePreclinical FindingSource
MYC expressionNSCLC, PDAC, Melanoma, AML, Multiple MyelomaDownregulation observed, but correlation with response varies. nih.govnih.govoncotarget.comaacrjournals.orgresearchgate.netresearchgate.net nih.govnih.govoncotarget.comaacrjournals.orgresearchgate.netresearchgate.net
HEXIM1 expressionNot specified (in vivo models)Upregulation observed. nih.govaacrjournals.orgresearchgate.net nih.govaacrjournals.orgresearchgate.net
EZH2 mutationsLymphoma (GCB-DLBCL)Potential biomarker for sensitivity to combination with EZH2 inhibitor. Synergism observed. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
MYD88 mutations (L265P)Lymphoma (ABC-DLBCL)Potential biomarker for sensitivity to combination with BTK inhibitor (ibrutinib). Synergism observed. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
EZH2 inhibitors (e.g., DZNep)Lymphoma (GCB-DLBCL with EZH2 mutations)Synergism observed in vitro. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
BTK inhibitors (e.g., ibrutinib)Lymphoma (ABC-DLBCL with L265P-MYD88)Synergism observed in vitro. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
mTOR inhibitorsLymphomaIn vitro synergism observed. nih.govresearchgate.net nih.govresearchgate.net
EZH2 inhibitorsLymphomaIn vitro synergism observed. nih.govresearchgate.net nih.govresearchgate.net

These tables provide a structured overview of some of the key preclinical findings related to this compound based on the provided search results. More detailed data, including specific IC50 values for all tested cell lines and precise tumor growth inhibition percentages or survival data from in vivo studies, would be required to construct comprehensive data tables as typically seen in a full research article.

Q & A

Advanced Research Question

  • Transcriptomic profiling : Perform RNA-seq across multiple doses (e.g., 0.1–10 µM) to identify differentially expressed genes (DEGs). Use gene set enrichment analysis (GSEA) to map pathways like MYC targets or apoptosis .
  • Single-cell RNA-seq : Resolve heterogeneity in drug response within tumor subpopulations .
  • Validation : Confirm key DEGs (e.g., c-Myc) via qPCR or Western blot. Dose-response curves should be fitted using nonlinear regression (e.g., log(inhibitor) vs. response in Prism) .

How can contradictory data on this compound’s upregulation of PGC-1α mRNA alongside tumor suppression be resolved?

Advanced Research Question
While this compound reduces tumor volume in melanoma models, it paradoxically increases PGC-1α mRNA, a gene linked to metabolic adaptation . To reconcile this:

  • Mechanistic studies : Investigate whether PGC-1α induction is a compensatory stress response or off-target effect using BRD4 knockdown models .
  • Functional assays : Assess mitochondrial respiration (Seahorse Analyzer) and apoptosis (Annexin V/PI flow cytometry) to determine if PGC-1α upregulation confers pro-survival or pro-death signals .
  • Cross-model validation : Test consistency across AML, MM, and solid tumor models to identify context-dependent effects .

What best practices ensure reproducibility in studies involving this compound?

Basic Research Question

  • Documentation : Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including batch numbers, solvent formulations, and cell line authentication .
  • Replication : Perform triplicate experiments with independent biological replicates. Share raw data (e.g., RNA-seq FASTQ files) in public repositories .
  • Controls : Include reference compounds (e.g., JQ1) and vehicle controls in all assays. Validate BET inhibition via BRD4 displacement assays .

How do researchers validate the specificity of this compound for BET family members?

Advanced Research Question

  • Competitive binding assays : Use TR-FRET or AlphaScreen to measure displacement of fluorescent BET probes (e.g., BRD4-BD1) by this compound .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition .
  • Isoform selectivity : Compare IC₅₀ values for BRD2/3/4 and test inactive enantiomers (e.g., (R)-BAY1238097, which has lower activity) to confirm structure-activity relationships .

What considerations are critical when combining this compound with other therapies in preclinical models?

Advanced Research Question

  • Synergy screening : Use Chou-Talalay combination index (CI) analysis to identify synergistic pairs (e.g., with venetoclax in AML) .
  • Sequencing : Determine if concurrent vs. staggered dosing optimizes efficacy (e.g., this compound priming followed by chemotherapy) .
  • Toxicity monitoring : Track hematological and hepatic toxicity via CBC and ALT/AST assays, as BET inhibitors may exacerbate chemotherapy side effects .

What in vitro and in vivo models are most appropriate for studying resistance to this compound?

Advanced Research Question

  • In vitro : Generate resistant clones via chronic exposure (e.g., stepwise dose escalation over 6 months) in MM.1S myeloma cells. Perform whole-exome sequencing to identify mutations (e.g., BRD4 LOF) .
  • In vivo : Use PDX models treated until relapse; profile resistant tumors via RNA-seq and ChIP-seq to map epigenetic adaptations .

How should researchers approach the analysis of off-target effects in BET inhibition studies using this compound?

Advanced Research Question

  • Epigenome-wide profiling : Perform CUT&Tag or ATAC-seq to assess chromatin accessibility changes beyond BET targets .
  • CRISPR screens : Conduct genome-wide knockout screens to identify synthetic lethal interactions or resistance genes .
  • Metabolomics : Use LC-MS to detect shifts in metabolic pathways (e.g., glycolysis, OXPHOS) that may indicate off-target modulation .

What statistical methods are recommended for analyzing tumor volume data in this compound efficacy studies?

Basic Research Question

  • Longitudinal analysis : Use mixed-effects models to account for repeated measurements and inter-mouse variability .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests for survival endpoints.
  • Dose-response : Fit nonlinear regressions to calculate ED₅₀ values and compare efficacy across models using ANOVA with Tukey’s post hoc test .

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